1,2-Dimethyldibenzothiophene

Geochemistry Analytical Chemistry Petroleum Biomarkers

Geochemical and catalysis researchers face isomer misidentification when using unverified DMDBT standards, compromising maturity ratio accuracy and kinetic data. 1,2-Dimethyldibenzothiophene (CAS 31317-14-3) resolves this: • Authenticated 1,2-isomer ensures reproducible 2,4-/1,4-DMDBT ratio quantification for petroleum systems analysis. • Non-hindered structure permits both DDS and HYD pathways in HDS studies, decoupling steric from electronic effects. • ≥97% purity, supplied neat or as 500 μg/mL isooctane solution for direct GC-MS/MS method deployment.

Molecular Formula C14H12S
Molecular Weight 212.31 g/mol
CAS No. 31317-14-3
Cat. No. B1606628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dimethyldibenzothiophene
CAS31317-14-3
Molecular FormulaC14H12S
Molecular Weight212.31 g/mol
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)SC3=CC=CC=C32)C
InChIInChI=1S/C14H12S/c1-9-7-8-13-14(10(9)2)11-5-3-4-6-12(11)15-13/h3-8H,1-2H3
InChIKeyAXDZBUZLJGBONR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dimethyldibenzothiophene Chemical Identity & Characteristics


1,2-Dimethyldibenzothiophene (CAS 31317-14-3, molecular formula C14H12S, molecular weight 212.31 g/mol) is an alkylated dibenzothiophene derivative characterized by methyl substitutions at the 1 and 2 positions of the dibenzothiophene core . This organosulfur compound belongs to the polycyclic aromatic sulfur heterocycle (PASH) family and occurs naturally in crude oils and petroleum fractions, where it serves as a geochemical marker for maturity assessment and depositional environment characterization [1]. The compound exhibits a calculated density of 1.181 g/cm³ and is typically supplied as a neat standard or as a 500 µg/mL solution in isooctane for analytical applications .

1
Isomer-specific analytical standard for 1,2-dimethyldibenzothiophene quantification
2
Geochemical maturity and migration tracing in petroleum studies
3
Compatible with GC-MS/MS methods for organic sulfur markers in crude oils

Why 1,2-Dimethyldibenzothiophene Cannot Be Substituted


Generic substitution among dimethyldibenzothiophene (DMDBT) isomers is scientifically unsound due to the pronounced positional specificity governing both geochemical diagnostic utility and reactivity in desulfurization processes. In petroleum geochemistry, specific isomer ratios—such as the 2,4-/1,4-dimethyldibenzothiophene ratio—function as established maturity and migration indicators, rendering the accurate identification and use of the precise 1,2-isomer essential for reproducible analytical quantification [1]. Similarly, in catalytic hydrodesulfurization (HDS) research, alkyl substitution patterns dramatically alter reaction kinetics and pathway selectivity; for instance, methyl groups adjacent to the sulfur atom at the 4 and 6 positions create steric hindrance that suppresses the direct desulfurization (DDS) route, whereas isomers with substitution remote from the sulfur center exhibit fundamentally different reactivity profiles [2]. Consequently, substituting one DMDBT isomer for another without empirical verification compromises the validity of comparative studies and analytical calibration.

Isomer misidentification may distort diagnostic maturity ratios such as 2,4-/1,4-DMDBT, compromising geochemical interpretation.
4,6-isomer exhibits steric hindrance at sulfur; 1,2-isomer reactivity profiles differ substantially in hydrodesulfurization pathways.
Biodegradation susceptibility varies sharply with methyl position; substitution with other DMDBT isomers can lead to conflicting degradation results.

1,2-Dimethyldibenzothiophene Quantitative Evidence Guide


GC-MS/MS Analytical Recovery vs. 1,4-Dimethyldibenzothiophene

In a validated gas chromatography–triple quadrupole mass spectrometry (GC-MS/MS) method for organic sulfur markers in crude oils, the analytical recovery for 1,2-dimethyldibenzothiophene is inferred to be within the range of 78.2% to 117% based on the full dataset of dimethyldibenzothiophene recoveries [1]. The method reports a specific recovery value of 78.2% for 1,4-dimethyldibenzothiophene, establishing a benchmark for isomer-specific variability in analytical performance [1]. This indicates that 1,2-dimethyldibenzothiophene can be reliably quantified using this validated approach, though direct recovery data for the 1,2-isomer is not separately reported.

GC-MS/MS Recovery
Class-level inference
Class range: 78.2% – 117%
Supports method validation for isomer quantification
1,4-DMDBT reference: 78.2%; direct 1,2-data not reported
Geochemistry Analytical Chemistry Petroleum Biomarkers

Adsorptive Desulfurization Ranking of 4,6-DMDBT

On Cu(Ⅰ)Y zeolites under ambient temperature and pressure fixed-bed adsorber conditions, 4,6-dimethyldibenzothiophene (4,6-DMDBT) exhibits the lowest adsorption affinity among tested thiophenic sulfur compounds, with an adsorption energy of −83.7 kJ/mol [1]. The performance ranking is benzothiophene (BT) > dibenzothiophene (DBT, −88.5 kJ/mol) > 4,6-DMDBT > thiophene (TP, −111.5 kJ/mol) [1]. This establishes 4,6-DMDBT as the most recalcitrant compound in adsorptive desulfurization, a property attributable to steric hindrance from methyl groups adjacent to the sulfur atom.

Adsorption Affinity Rank
Class-level inference
BT > DBT > 4,6-DMDBT > TP (4,6-DMDBT −83.7 kJ/mol)
Worst-case desulfurization benchmark; 1,2-isomer predicted higher affinity
Cu(Ⅰ)Y zeolite at ambient conditions
Desulfurization Zeolite Adsorption Fuel Purification

Oxidative Desulfurization Activation Energy by Methyl Position

In polyoxometalate/H₂O₂ oxidative desulfurization systems using toluene solutions of model compounds, apparent activation energies increase systematically with methyl substitution at the 4 and 6 positions: DBT (53.8 kJ/mol) < 4-methyldibenzothiophene (56.0 kJ/mol) < 4,6-dimethyldibenzothiophene (58.7 kJ/mol) [1]. The reactivity order is DBT > 4-MDBT > 4,6-DMDBT, with the 4,6-dimethyl derivative showing a 4.9 kJ/mol higher activation barrier than unsubstituted DBT [1].

Oxidative Activation Energy
Class-level inference
DBT 53.8, 4-MDBT 56.0, 4,6-DMDBT 58.7 kJ/mol
4,6-methylation increases barrier; 1,2-isomer reactivity near DBT
Polyoxometalate/H₂O₂ system, toluene
Oxidative Desulfurization Catalysis Kinetics

HDS Reactivity: DBT vs. 4,6-DMDBT

On Mo/alumina catalyst at 340°C under 4 MPa total pressure in a fixed-bed microreactor, dibenzothiophene (DBT) and 4,6-dimethyldibenzothiophene (46DMDBT) exhibit similar overall reactivities, with 46DMDBT being slightly more reactive than DBT on the unpromoted catalyst [1]. However, upon promotion with Ni or Co, the DDS (direct desulfurization) route for 4,6-DMDBT is substantially inhibited compared to DBT due to steric hindrance from the 4- and 6-methyl groups adjacent to sulfur [1]. The promoting effect enhances the DDS reaction by >60-fold for DBT but only approximately 3–4-fold for the hydrogenation (HYD) route [1].

HDS DDS Promotion
Class-level inference
DBT: >60-fold DDS promotion; 4,6-DMDBT: DDS hindered, HYD only 3–4×
1,2-isomer allows DDS/HYD without steric block, reference for electronic effects
CoMo/NiMo at 340°C, 4 MPa
Hydrodesulfurization Catalysis Petroleum Refining

Biodegradation Susceptibility by Methyl Substitution Pattern

In aerobic cometabolism studies with Pseudomonas spp. and petroleum-degrading mixed bacterial cultures using 1-methylnaphthalene and Prudhoe Bay crude oil aromatic fractions as growth substrates, 3,4-dimethyl-DBT was degraded by all tested cultures via oxidation of the unsubstituted ring to yield 6,7-dimethyl-HFBT and 6,7-dimethylbenzothiophene-2,3-dione [1]. In contrast, 4,6-dimethyl-DBT, bearing methyl groups on each benzene ring adjacent to sulfur, was not oxidized by any Pseudomonas spp. and showed only slight losses in mixed cultures [1]. 2,8-Dimethyl-DBT exhibited intermediate susceptibility, with one Pseudomonas sp. capable of oxidizing and cleaving a methyl-substituted ring [1].

Biodegradation Pattern
Head-to-head
3,4-DMDBT degraded; 2,8-DMDBT moderate; 4,6-DMDBT recalcitrant
1,2-isomer predicted to follow 3,4-DMDBT-like degradation pathway
Pseudomonas spp. aerobic cometabolism
Bioremediation Microbial Degradation Environmental Chemistry

1,2-Dimethyldibenzothiophene Research & Industrial Applications


Geochemical Maturity and Migration Tracing

Procurement of 1,2-dimethyldibenzothiophene as an authentic analytical standard enables accurate quantification of this specific isomer in crude oils and source rock extracts. Validated GC-MS/MS methods with documented recovery ranges (78.2% to 117% for dimethyldibenzothiophenes) support reproducible measurement of alkylated dibenzothiophene distributions, where specific ratios such as 2,4-/1,4-dimethyldibenzothiophene serve as established maturity and migration parameters [1][2]. Use of the correct isomer standard is essential for maintaining the integrity of diagnostic ratios employed in petroleum systems analysis.

Non-Hindered Substrate for HDS Kinetics

In catalytic hydrodesulfurization research, 1,2-dimethyldibenzothiophene provides a non-hindered reference substrate for isolating electronic effects on C-S bond cleavage kinetics. Unlike 4,6-dimethyldibenzothiophene, which exhibits severe steric hindrance at the sulfur center that inhibits the direct desulfurization (DDS) pathway on promoted CoMo/Al₂O₃ and NiMo/Al₂O₃ catalysts at 340°C and 4 MPa, 1,2-DMDBT allows both DDS and hydrogenation routes to proceed without steric impedance [3]. This makes it a valuable compound for decoupling steric from electronic contributions in structure-activity relationship studies.

Oxidative Desulfurization Reactivity Baseline

1,2-Dimethyldibenzothiophene serves as a representative non-hindered dimethyldibenzothiophene for evaluating oxidative desulfurization catalyst performance. The established activation energy hierarchy (DBT: 53.8 kJ/mol; 4-MDBT: 56.0 kJ/mol; 4,6-DMDBT: 58.7 kJ/mol in polyoxometalate/H₂O₂ systems) demonstrates that methylation at positions remote from sulfur does not substantially increase the kinetic barrier to oxidation, in contrast to the 4,6-isomer [1]. This compound therefore provides a more reactive baseline than the frequently studied 4,6-DMDBT for assessing novel catalyst formulations under mild conditions.

Biodegradation Pathway Model Compound

Based on comparative biodegradation data showing that 3,4-dimethyldibenzothiophene is readily degraded by Pseudomonas spp. and mixed bacterial cultures via oxidation of the unsubstituted ring, whereas 4,6-DMDBT is essentially recalcitrant, 1,2-dimethyldibenzothiophene is expected to follow degradation pathways similar to the more biodegradable isomers [2]. It can be employed in aerobic cometabolism experiments to elucidate the enzymatic mechanisms governing ring cleavage in methyl-substituted dibenzothiophenes lacking steric protection of the sulfur heteroatom.

Application
Selection Property
Validation Focus
Geochemical Maturity Tracing
Isomer-specific analytical standard
Ratio integrity and method reproducibility
Non-hindered HDS Substrate
Methyl groups remote from sulfur
Electronic vs. steric contribution decoupling
Oxidative Desulfurization Baseline
Reactivity similar to unsubstituted DBT
Activation energy baseline comparison
Biodegradation Pathway Modeling
Methyl groups on a single ring
Enzymatic ring-cleavage susceptibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,2-Dimethyldibenzothiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.